molecular formula C20H19NO4 B5457398 N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B5457398
M. Wt: 337.4 g/mol
InChI Key: NDRDMTTVJFNYLS-UHFFFAOYSA-N
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Description

“N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide” is a complex organic compound . It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO . The precipitate was then filtered, washed with cold water, and recrystallized from ethanol to give the desired products .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6) and 13C NMR (DMSO-d6) were used to determine the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h was used to synthesize 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its yield, melting point, and NMR data. For instance, the yield was 0.292 g (56.3%), and the melting point was 268–270°C . The NMR data provides information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Future Directions

The future directions for the study of this compound could involve further investigation into its biological and pharmaceutical properties, given the wide range of activities exhibited by coumarin derivatives . Additionally, more research could be conducted to optimize the synthesis process and explore other potential applications of this compound.

Properties

IUPAC Name

N-benzyl-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-12-8-16(22)19-13(2)15(20(24)25-17(19)9-12)10-18(23)21-11-14-6-4-3-5-7-14/h3-9,22H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRDMTTVJFNYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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